![molecular formula C16H21N3O2 B2489665 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide CAS No. 2097867-38-2](/img/structure/B2489665.png)

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

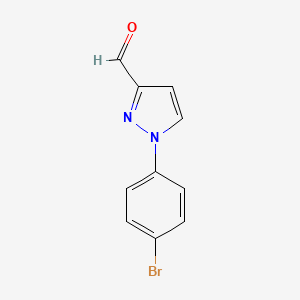

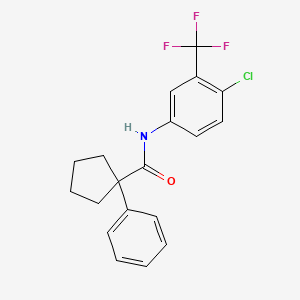

The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide and related compounds involves multi-step reactions, starting with ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates reacting with N-(3-aminopropyl)imidazol. This synthesis route utilizes UV–vis, IR, 1H/13C NMR, mass spectrometry, and elemental analyses for structural inference, supplemented by X-ray crystallography for precise structural determination (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often elucidated using density functional theory (DFT) calculations and experimental methods such as X-ray crystallography. These techniques provide insights into the compound's electronic structure and confirm the geometrical parameters of the synthesized compounds, ensuring agreement between theoretical and experimental data (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of imidazole derivatives, including this compound, are influenced by the imidazole moiety's interaction with various reagents. These interactions can lead to a range of chemical reactions, further diversifying the compound's potential applications. The electrophysiological activity of similar compounds has been explored, indicating their potential in developing new electrophysiological agents (Morgan et al., 1990).

Aplicaciones Científicas De Investigación

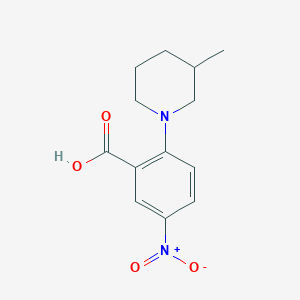

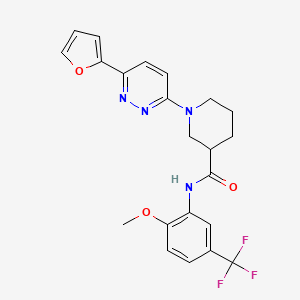

Radiolabelling for Receptor Imaging

The development of radiolabelled nonpeptide angiotensin II antagonists like [11C]L-159,884, which shares structural motifs with the compound , underlines its utility in receptor imaging. This process involves C-11 methylation of desmethyl phenolic precursors, yielding radiotracers for AT1 receptor imaging. The specificity and potency of these ligands for the AT1 receptor have been demonstrated, offering a pathway to visualize receptor distribution and potentially understand receptor-related pathophysiology (Hamill et al., 1996).

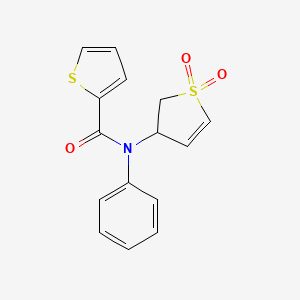

Cardiac Electrophysiological Activity

The synthesis and study of N-substituted imidazolylbenzamides have revealed their potential as selective class III agents in cardiac electrophysiological activity. Research shows that these compounds can exhibit potency in in vitro assays comparable to known agents, indicating their usefulness in developing treatments for arrhythmias (Morgan et al., 1990).

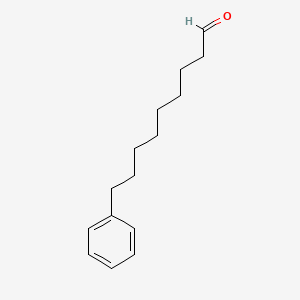

Synthetic Chemistry and Reactivity

In synthetic chemistry, imidazole derivatives, including those structurally related to N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide, have been utilized in various reactions. For instance, solvent-free synthesis pathways have been developed for imidazole derivatives, with studies focusing on their spectroscopic characterization and reactive properties. This research aids in understanding molecular dynamics and the potential interactions of these compounds with biological targets (Hossain et al., 2018).

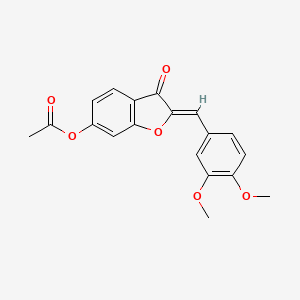

Divergent Synthesis Routes

Divergent synthesis routes have been explored with palladium iodide catalysis, leading to functionalized isoindolinone and isobenzofuranimine derivatives from alkynylbenzamides. These methods highlight the flexibility of imidazole-containing compounds in organic synthesis, offering new pathways to complex molecules (Mancuso et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide is currently unknown. Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .

Action Environment

It’s worth noting that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-13-3-4-15(14(2)11-13)16(20)18-6-9-21-10-8-19-7-5-17-12-19/h3-5,7,11-12H,6,8-10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVIMZUZAVLSAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCCOCCN2C=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)